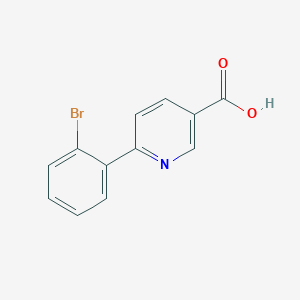

6-(2-Bromophenyl)nicotinic acid

Description

6-(2-Bromophenyl)nicotinic acid is a nicotinic acid derivative featuring a 2-bromophenyl substituent at the 6-position of the pyridine ring. This compound has garnered attention due to its synthesis via nicotinic acid-based methodologies and its notable biological activities. In studies by Demirci et al. (2008, 2005), this compound (designated as compound 4a) was synthesized alongside other 2-substituted phenyl derivatives (e.g., 4c, 4d) and evaluated for analgesic and anti-inflammatory properties. These derivatives demonstrated superior efficacy compared to the reference drug mefenamic acid, with 4c exhibiting the highest dual anti-inflammatory and analgesic activity. Mechanistically, these compounds modulate inflammatory cytokines such as TNF-α and IL-6, suggesting a role in targeting cytokine-mediated pathways.

Properties

Molecular Formula |

C12H8BrNO2 |

|---|---|

Molecular Weight |

278.10 g/mol |

IUPAC Name |

6-(2-bromophenyl)pyridine-3-carboxylic acid |

InChI |

InChI=1S/C12H8BrNO2/c13-10-4-2-1-3-9(10)11-6-5-8(7-14-11)12(15)16/h1-7H,(H,15,16) |

InChI Key |

AOGNLZNVTMXFPT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC=C(C=C2)C(=O)O)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Bromophenyl)pyridine-3-carboxylic acid typically involves the following steps:

Bromination: The starting material, pyridine-3-carboxylic acid, undergoes bromination to introduce a bromine atom at the 6-position. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

Suzuki-Miyaura Coupling: The brominated intermediate is then subjected to a Suzuki-Miyaura coupling reaction with 2-bromophenylboronic acid. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an organic solvent like toluene or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of 6-(2-Bromophenyl)pyridine-3-carboxylic acid follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

6-(2-Bromophenyl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding carboxylates or reduced to form alcohols.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of derivatives with different functional groups.

Oxidation: Formation of carboxylates.

Reduction: Formation of alcohols.

Scientific Research Applications

6-(2-Bromophenyl)pyridine-3-carboxylic acid has several scientific research applications:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.

Biological Studies: It can be used as a probe to study biological pathways and interactions.

Mechanism of Action

The mechanism of action of 6-(2-Bromophenyl)pyridine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromophenyl and carboxylic acid groups can facilitate binding to target molecules, influencing their function and activity.

Comparison with Similar Compounds

Metabolic Stability and Species Differences

A study on 6-substituted RXR agonists with alkoxyisopropylphenyl substituents highlighted interspecies metabolic variations in rat vs. human liver microsomes. Bromine’s bulkiness in this compound may slow hepatic metabolism, prolonging activity.

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.